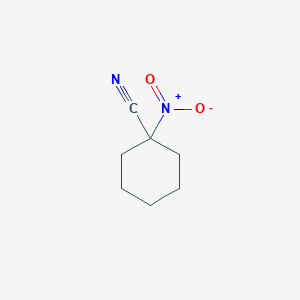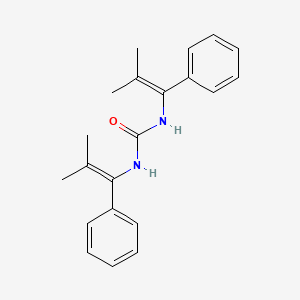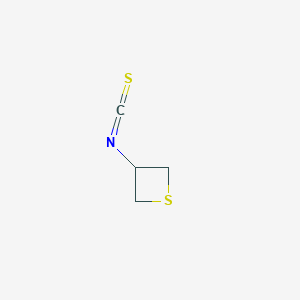
3-Isothiocyanatothietane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isothiocyanatothietane is an organic compound characterized by the presence of an isothiocyanate group attached to a thietane ring Thietane is a four-membered ring containing one sulfur atom The isothiocyanate group, with the general formula R−N=C=S, is known for its reactivity and presence in various biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatothietane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the one-pot synthesis under aqueous conditions, which is both economical and suitable for large-scale production . This method involves the in situ generation of dithiocarbamate salts followed by their desulfurylation to form the desired isothiocyanate.
化学反応の分析
Types of Reactions: 3-Isothiocyanatothietane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom of the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Thioureas, carbamates, and other derivatives.
科学的研究の応用
3-Isothiocyanatothietane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-Isothiocyanatothietane involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This reactivity underlies its antimicrobial and anticancer activities, as it can disrupt essential biological processes in pathogens and cancer cells.
類似化合物との比較
Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Sulforaphane: Derived from glucoraphanin in broccoli, known for its anticancer and antioxidant properties.
Uniqueness of 3-Isothiocyanatothietane: this compound is unique due to its thietane ring, which imparts distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other isothiocyanates, making it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
59288-36-7 |
|---|---|
分子式 |
C4H5NS2 |
分子量 |
131.2 g/mol |
IUPAC名 |
3-isothiocyanatothietane |
InChI |
InChI=1S/C4H5NS2/c6-3-5-4-1-7-2-4/h4H,1-2H2 |
InChIキー |
HJRBPDJVUGJEAR-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
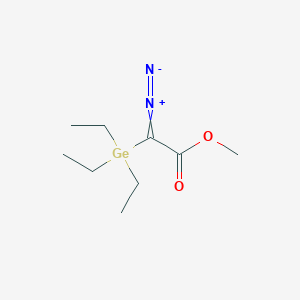
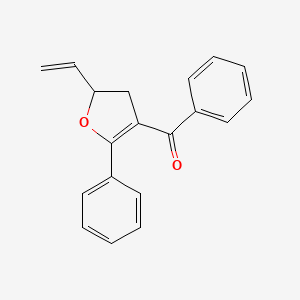
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
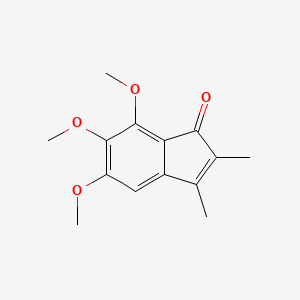
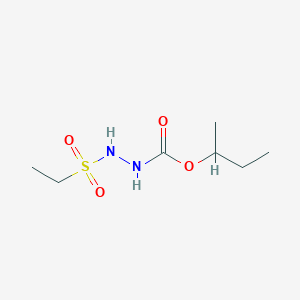
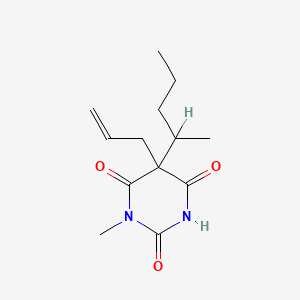
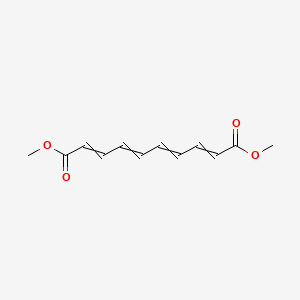
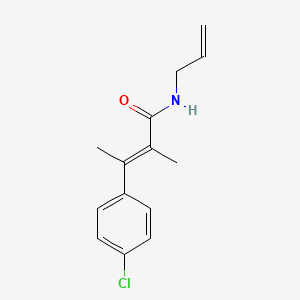
![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
